Cetrorelix is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) with antagonistic properties. [] It acts by competitively binding to GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, , , , ] Cetrorelix is utilized extensively in various scientific research settings to investigate the roles of GnRH, LH, and FSH in diverse biological processes, including reproductive physiology, cancer biology, and immunology. [, , , , , , , , ]
Cetrorelix is a synthetic decapeptide used primarily in the field of reproductive medicine. It functions as a gonadotropin-releasing hormone antagonist, inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This compound is particularly significant in controlled ovarian stimulation protocols during assisted reproductive technologies, such as in vitro fertilization. Cetrorelix is marketed under the brand name Cetrotide and is typically administered via subcutaneous injection.
Cetrorelix is classified as a peptide drug and falls under the category of gonadotropin-releasing hormone antagonists. It is derived from a sequence of amino acids that include both L- and D-amino acids, which contribute to its biological activity and stability. The compound is synthesized through solid-phase peptide synthesis methods, ensuring high purity and consistency in its formulation.
Cetrorelix is synthesized using solid-phase peptide synthesis techniques, specifically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
Cetrorelix has a complex molecular structure characterized by its sequence of amino acids. It consists of ten residues, including both L- and D-amino acids, contributing to its stability and activity.
The chemical reactions involved in the synthesis of cetrorelix primarily revolve around peptide bond formation and deprotection steps.
Cetrorelix functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland.
Cetrorelix exhibits several notable physical and chemical properties that influence its formulation and use.
Cetrorelix has significant applications in reproductive medicine:
The scientific journey toward cetrorelix began with the structural elucidation of gonadotropin-releasing hormone by Nobel laureates Roger Guillemin and Andrew Schally in 1971 [1]. This breakthrough revealed gonadotropin-releasing hormone's decapeptide structure and its role in regulating pituitary gonadotropin secretion. By 1981, first-generation gonadotropin-releasing hormone agonists had been synthesized, but their initial stimulation phase caused problematic hormonal surges. The 1988 discovery of cetrorelix by Schally marked the birth of clinically viable gonadotropin-releasing hormone antagonists [1] [7].
Table 1: Historical Milestones in Cetrorelix Development
Year | Development Milestone | Significance |
---|---|---|
1971 | Structural elucidation of gonadotropin-releasing hormone by Guillemin and Schally | Foundation for synthetic analogue development |
1988 | Synthesis of cetrorelix by Schally | First clinically effective third-generation gonadotropin-releasing hormone antagonist |
1994 | Dose-finding studies by Diedrich et al. | Established 0.25 mg/day as effective suppression dose |
1999 | European Union approval for ovarian stimulation | First gonadotropin-releasing hormone antagonist available in EU markets |
2000 | FDA approval in United States | Expanded global accessibility for assisted reproductive technology |
Clinical validation emerged through landmark studies: Reissmann's efficacy research (1995), Diedrich's dose-finding work (1994), and Albano's demonstration of cetrorelix noninferiority versus gonadotropin-releasing hormone agonists (2000) [1] [2]. These trials established that cetrorelix protocols achieved comparable pregnancy rates while reducing stimulation duration by approximately four days and gonadotropin consumption by 600-1,200 IU per cycle versus long agonist protocols [4]. The European Society of Human Reproduction and Embryology subsequently endorsed gonadotropin-releasing hormone antagonist protocols as first-line treatments, cementing cetrorelix's role in reproductive endocrinology [1].
Cetrorelix (molecular formula: C₇₀H₉₂ClN₁₇O₁₄; molecular weight: 1431.06 g/mol) is a structurally engineered decapeptide featuring strategic amino acid substitutions that confer potent gonadotropin-releasing hormone antagonism [3] [7]. Unlike native gonadotropin-releasing hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), cetrorelix incorporates five critical modifications:
Table 2: Structural Modifications of Cetrorelix Versus Native Gonadotropin-Releasing Hormone
Position | Native Gonadotropin-Releasing Hormone | Cetrorelix Modification | Functional Consequence |
---|---|---|---|
1 | pGlu | Ac-D-3-(2'-naphthyl)Ala | Enhanced receptor affinity |
2 | His | D-4-Cl-Phe | Antagonistic activity |
3 | Trp | D-3-(3'-Pyridyl)Ala | Increased stability |
6 | Gly | Cit | Reduced degradation |
10 | Gly-NH₂ | D-Ala-NH₂ | Prolonged half-life |
These modifications produce three key pharmacological advantages:
Functionally, cetrorelix binds pituitary gonadotropin-releasing hormone receptors with 100-fold greater affinity than native gonadotropin-releasing hormone, inducing dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone within 8 hours. This rapid action stems from immediate receptor blockade rather than the receptor downregulation mechanism of agonists. Importantly, gonadotropin secretion normalizes within 48 hours after discontinuation, permitting rapid recovery of endogenous hormone production [1] [4].
Cetrorelix has redefined ovarian stimulation protocols through its integration into flexible antagonist regimens. Initiated when lead follicles reach 12-14 mm diameter (typically stimulation day 5-6), cetrorelix 0.25 mg daily prevents premature luteinizing hormone surges with 95.1% efficacy, significantly higher than ganirelix (92.4%) according to large-scale clinical data [1] [9]. This precise suppression enables extended follicular recruitment while avoiding premature ovulation, increasing mature oocyte yield by 15-20% versus non-suppressed cycles [4].
Table 3: Clinical Outcomes of Cetrorelix in Assisted Reproductive Technology (2,365 Patients)
Parameter | Cetrorelix Performance | Comparative Advantage |
---|---|---|
LH surge (≥10 U/L) incidence | 4.9% | 35% lower than ganirelix (7.6%) [9] |
Ovarian hyperstimulation syndrome risk | 0.4% | 63% lower than ganirelix (1.1%) [9] |
Type A endometrial morphology | 66.2% | 10% higher than ganirelix (60.1%) [9] |
Live birth rate | 47.2% | Equivalent to gonadotropin-releasing hormone agonists [1] [4] |
Three paradigm-shifting contributions define cetrorelix's role:
Emerging applications include fertility preservation cycles, where cetrorelix's rapid reversibility permits quicker subsequent natural cycles, and profertility oncology treatments, leveraging direct antitumor effects observed in prostate and breast cancer models [7] [10]. Research also suggests potential in polycystic ovary syndrome management through prenatal hormonal modulation, though clinical applications require further validation [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7